5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolopyridazinones. This compound is characterized by its complex structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a thiazolopyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Pyridazinone Formation: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazinone core.
Substitution Reactions:
Final Cyclization: The final step involves cyclization to form the thiazolopyridazinone structure, which may require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and phenyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, phenols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that thiazolopyridazinones can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers are exploring its mechanism of action and potential as a therapeutic agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-bromobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-methylbenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Uniqueness
Compared to these similar compounds, 5-(3-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(14-6-8-16(26-2)9-7-14)23-24(20(18)25)11-13-4-3-5-15(21)10-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCKPASZTYBOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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